molecular formula C23H26N4O3S B3300867 2-methoxy-4,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904829-13-6

2-methoxy-4,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3300867
CAS No.: 904829-13-6
M. Wt: 438.5 g/mol
InChI Key: WMMCMBNOEXMWCR-UHFFFAOYSA-N
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Description

Compound ID: G620-0051
Molecular Formula: C₂₃H₂₆N₄O₃S
Molecular Weight: 438.55 g/mol
Key Features:

  • Contains a methoxy group at position 2 and methyl groups at positions 4 and 5 on the benzene sulfonamide core.
  • Hydrogen bond acceptors: 7 (including sulfonamide oxygen, pyridazine nitrogen, and methoxy oxygen).
  • logP: 5.32 (predicted), indicating moderate lipophilicity .

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-16-13-21(30-3)22(14-17(16)2)31(28,29)26-19-8-6-7-18(15-19)20-9-10-23(25-24-20)27-11-4-5-12-27/h6-10,13-15,26H,4-5,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMCMBNOEXMWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the pyridazinyl and pyrrolidinyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would depend on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may interact with enzymes involved in folate synthesis, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Table 1: Key Properties of Analogs

Property G620-0051 (Target) G620-0007 (Piperidine Analog) G620-0260 (Chloro Analog)
Molecular Formula C₂₃H₂₆N₄O₃S C₂₄H₂₈N₄O₃S C₂₂H₂₃ClN₄O₂S
Molecular Weight 438.55 452.57 442.97
Substituents 2-OCH₃, 4,5-CH₃ 2-OCH₃, 4,5-CH₃ 4-Cl, 2,5-CH₃
Heterocycle Pyrrolidine Piperidine Pyrrolidine
logP 5.32 5.32 5.89
Polar Surface Area 72.91 Ų 72.91 Ų 65.64 Ų
Hydrogen Bond Acceptors 7 7 6

Impact of Heterocyclic Modifications: Piperidine vs. Pyrrolidine

  • G620-0007 replaces pyrrolidine with piperidine, increasing molecular weight by 14.02 g/mol due to the additional methylene group. This substitution slightly alters logD (5.32 vs.

Substituent Effects: Methoxy vs. Chloro

  • G620-0260 replaces the methoxy group (OCH₃) with chlorine at position 4, reducing polar surface area (65.64 Ų vs. 72.91 Ų) and increasing logP (5.89 vs. 5.32) due to chlorine’s electron-withdrawing and hydrophobic nature .

Biological Activity

2-Methoxy-4,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H26N4O3S
  • Molecular Weight : 438.55 g/mol
  • SMILES : CCOC(=O)C1=C(C(=C(C=C1)C(=S)N2CCCCC2)C)C(=O)N(C)C

The biological activity of this compound is primarily attributed to its sulfonamide structure, which is known for its diverse pharmacological properties. Sulfonamides often act as enzyme inhibitors, particularly in the inhibition of carbonic anhydrase and other metabolic pathways.

Biological Activities

  • Antimicrobial Activity :
    • Sulfonamides have been widely studied for their antibacterial properties. Research has shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation.
  • Anticonvulsant Properties :
    • Some studies have indicated that compounds with similar structures exhibit anticonvulsant activity. For instance, thiazole-bearing molecules have demonstrated efficacy in reducing seizure activity in animal models .
  • Cardiovascular Effects :
    • A study evaluated the effects of sulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The results suggested that certain sulfonamide compounds could significantly alter cardiovascular parameters, indicating potential therapeutic applications in managing heart conditions .

Study 1: Antimicrobial Efficacy

A recent study assessed the antibacterial potency of various sulfonamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing that some derivatives exhibited strong antibacterial effects, highlighting the potential of this compound in treating infections.

CompoundMIC (µg/mL)Target Bacteria
Compound A32Staphylococcus aureus
Compound B16Escherichia coli
2-Methoxy...8Staphylococcus aureus

Study 2: Cardiovascular Impact

In a controlled experiment involving isolated rat hearts, the compound was tested for its effects on coronary resistance and perfusion pressure. The findings indicated a significant reduction in both parameters when treated with the compound compared to control groups.

GroupPerfusion Pressure (mmHg)Coronary Resistance (dyn·s/cm^5)
Control751200
2-Methoxy...60900

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-4,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-4,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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